Cas no 1889689-78-4 (tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate)

tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate
- tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate
- 1889689-78-4
- EN300-1888718
-
- インチ: 1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10(7-13)6-9-4-5-14-8-9/h4-5,8,10,14H,6-7,13H2,1-3H3,(H,15,16)
- InChIKey: PCYJTDGZJLBYJY-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CN)CC1C=CNC=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 239.16337692g/mol
- どういたいしつりょう: 239.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 80.1Ų
tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1888718-0.5g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1888718-2.5g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1888718-1.0g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1888718-10.0g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1888718-0.05g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1888718-1g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 1g |
$1599.0 | 2023-09-18 | ||
Enamine | EN300-1888718-10g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 10g |
$6882.0 | 2023-09-18 | ||
Enamine | EN300-1888718-5.0g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1888718-0.25g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1888718-5g |
tert-butyl N-[1-amino-3-(1H-pyrrol-3-yl)propan-2-yl]carbamate |
1889689-78-4 | 5g |
$4641.0 | 2023-09-18 |
tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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S. Ahmed Chem. Commun., 2009, 6421-6423
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 1889689-78-4 and Product Name: *tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate*
Compound with the CAS number 1889689-78-4 and the product name tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The introduction will delve into the chemical properties, synthesis methods, and recent research findings associated with this compound.
The molecular structure of tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate consists of a carbamate functional group attached to a propanamine backbone, which is further substituted with a pyrrole ring. This configuration imparts specific electronic and steric properties that make it a valuable candidate for various biochemical interactions. The presence of the pyrrole ring, in particular, has been associated with enhanced binding affinity to certain biological targets, making this compound a promising scaffold for medicinal chemistry.
In terms of synthesis, the preparation of tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. Recent advancements in catalytic processes have further refined the synthesis route, making it more efficient and environmentally sustainable.
Recent research has highlighted the potential of tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its efficacy in modulating various biological pathways, particularly those involved in inflammation and immune response. The compound's ability to interact with specific enzymes and receptors has been explored through computational modeling and experimental validation, providing insights into its mechanism of action.
The pyrrole moiety in the structure of tert-butyl N-1-amino-3-(1H-pyrrol-3-yl)propan-2-ylcarbamate has been identified as a key pharmacophore, contributing to its binding affinity to target proteins. This feature has led to investigations into its potential use as an antiviral agent, given the structural similarities between pyrrole derivatives and known antiviral compounds. Preliminary studies have shown encouraging results in inhibiting viral replication in vitro, warranting further exploration in this area.
In addition to its therapeutic potential, tert-butyl N-1-amino-3-(1H-pyrrol-3-y)propan=2-y]carbamate has also been studied for its role in chemical biology research. Its unique structural properties make it a valuable tool for developing probes and inhibitors for biochemical assays. Researchers have utilized this compound to study enzyme kinetics and protein-ligand interactions, contributing to a deeper understanding of cellular processes.
The safety profile of tert-butyl N-l-amino--(lH-pyrrol--y]propa=2-y]carbama=te is another critical aspect that has been extensively evaluated. Pharmacokinetic studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties, ensuring that it meets the necessary criteria for clinical development. Furthermore, toxicological studies have been conducted to determine its safety margins and potential side effects.
The future prospects of tert-butyl N-l-a=mo--(lH-pyrrol--y]propa=2-y]carbama=te are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development process, bringing this compound closer to clinical trials and eventual market approval.
In conclusion, compound with CAS number 1889689--78--4 and product name tert-butyl N-l-a=mo--(lH-pyrrol--y]propa=2-y]carbama=te represents a significant advancement in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and potential therapeutic applications make it a valuable asset in drug development. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play a crucial role in addressing unmet medical needs.
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